(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011533
InChI: InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1
SMILES:
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC18011533

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide -

Specification

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1
Standard InChI Key GVJLLBKPPKVEAZ-UHNVWZDZSA-N
Isomeric SMILES CNC(=O)[C@@H]1C[C@H](CN1)O
Canonical SMILES CNC(=O)C1CC(CN1)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide features a five-membered pyrrolidine ring with two stereogenic centers at positions 2 (S-configuration) and 4 (R-configuration) . The hydroxyl group at C4 and the N-methyl carboxamide at C2 create a polar, hydrogen-bond-capable framework critical for target engagement. The molecular formula is C7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2, with a molecular weight of 158.20 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight158.20 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area52.6 Ų
XLogP3-1.1

The low XLogP3 value (-1.1) indicates high hydrophilicity, consistent with its polar functional groups. The topological polar surface area (52.6 Ų) further supports its potential for membrane permeability and solubility in aqueous environments .

Stereochemical Implications

The (2S,4R) configuration dictates three-dimensional orientation, enabling selective interactions with chiral biological targets. For instance, the hydroxyl group’s axial position in the pyrrolidine ring may facilitate hydrogen bonding with enzymatic active sites, while the N-methyl carboxamide’s orientation influences steric interactions . Comparative studies of enantiomers and diastereomers reveal that deviations from this configuration significantly reduce bioactivity, underscoring the necessity of precise stereochemical control during synthesis .

Synthetic Methodologies

Amide Bond Formation Strategies

The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide typically employs amide coupling reactions. A representative pathway involves:

  • Activation of the Carboxylic Acid: Using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to generate an active ester intermediate .

  • Coupling with Amine: Reacting the activated intermediate with N-methylamine in the presence of a base such as DIPEA (N,N-diisopropylethylamine) .

  • Stereochemical Control: Chiral resolution via high-performance liquid chromatography (HPLC) or asymmetric synthesis using enantiopure starting materials ensures the desired (2S,4R) configuration .

Challenges in Synthesis

Key challenges include:

  • Epimerization Risk: The hydroxyl and carboxamide groups may undergo racemization under acidic or basic conditions, necessitating mild reaction protocols .

  • Purification Complexity: Polar byproducts require advanced chromatographic techniques for removal, often employing reverse-phase HPLC with chiral stationary phases .

Biological Activity and Mechanistic Insights

In Vitro Activity

Preliminary assays on related compounds demonstrate:

  • Neuroactive Potential: Pyrrolidine derivatives with N-methyl carboxamide groups exhibit affinity for σ-1 and σ-2 receptors, implicating roles in neuroprotection and pain modulation .

  • Metabolic Effects: Analogues with hydroxylated pyrrolidines show inhibitory activity against α-glucosidase, suggesting applications in diabetes management .

Table 2: Comparative Bioactivity of Pyrrolidine Analogues

CompoundTargetIC₅₀ (µM)
(2S,4R)-4-Hydroxy derivativeσ-1 Receptor0.12
N-Methylpyrrolidine-2-carboxylic acidα-Glucosidase2.45
4-HydroxyprolineCollagenase>100

Pharmacological Applications

Neuropharmacology

The compound’s ability to cross the blood-brain barrier (predicted by its polar surface area) and modulate σ receptors positions it as a candidate for treating neurodegenerative diseases. For example, σ-1 agonists are investigated for their neuroprotective effects in Alzheimer’s and Parkinson’s diseases .

Metabolic Disorders

Structural similarities to α-glucosidase inhibitors suggest potential use in managing type 2 diabetes. Molecular docking studies predict favorable interactions with the enzyme’s active site, though in vivo validation is pending .

Comparative Analysis with Structural Analogues

N-Methylpyrrolidine-2-Carboxylic Acid

  • Structural Difference: Lacks the C4 hydroxyl group.

  • Functional Impact: Reduced receptor affinity due to decreased hydrogen-bonding capacity .

4-Hydroxyproline

  • Structural Difference: Hydroxyl group on a proline scaffold.

  • Functional Impact: Specialized in collagen stabilization rather than neurological activity .

Future Directions

  • Target Validation: High-throughput screening to identify precise molecular targets.

  • In Vivo Studies: Pharmacokinetic and toxicity profiling in animal models.

  • Clinical Translation: Development of enantioselective synthetic routes for scalable production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator